molecular formula C15H11N3S B12604669 {4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol CAS No. 880132-52-5

{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol

Cat. No.: B12604669
CAS No.: 880132-52-5
M. Wt: 265.3 g/mol
InChI Key: LNAYROZPUUNKPM-UHFFFAOYSA-N
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Description

{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol is a compound that features an azide group attached to a phenyl ring, which is further connected to another phenyl ring via an ethynyl linkage. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity, particularly in click chemistry and other bioconjugation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol typically involves a multi-step process One common approach starts with the synthesis of 4-iodophenylacetylene, which is then subjected to a Sonogashira coupling reaction with 4-azidophenyl iodide to form the desired ethynyl linkage

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in {4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol can undergo oxidation to form disulfides.

    Reduction: The azide group can be reduced to an amine under appropriate conditions.

    Substitution: The azide group can participate in nucleophilic substitution reactions, particularly in the presence of copper catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Staudinger reduction using triphenylphosphine is a common method.

    Substitution: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Amines: Formed from the reduction of the azide group.

    Triazoles: Formed from the cycloaddition of the azide group with alkynes.

Scientific Research Applications

{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Utilized in bioconjugation techniques to label proteins and other biomolecules.

    Industry: Used in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of {4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol is primarily based on its ability to participate in click chemistry reactions. The azide group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.

Comparison with Similar Compounds

Similar Compounds

    4-Azido-L-phenylalanine: An unnatural amino acid used in similar bioconjugation reactions.

    Hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene: A polyphenolic compound with similar structural features.

Uniqueness

{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol is unique due to the presence of both an azide group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it particularly valuable in the synthesis of complex molecules and advanced materials.

Properties

CAS No.

880132-52-5

Molecular Formula

C15H11N3S

Molecular Weight

265.3 g/mol

IUPAC Name

[4-[2-(4-azidophenyl)ethynyl]phenyl]methanethiol

InChI

InChI=1S/C15H11N3S/c16-18-17-15-9-7-13(8-10-15)2-1-12-3-5-14(11-19)6-4-12/h3-10,19H,11H2

InChI Key

LNAYROZPUUNKPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS)C#CC2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

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